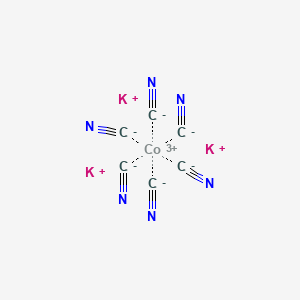
Potassiumhexacyanocobaltate(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium hexacyanocobaltate(III), with the chemical formula K₃[Co(CN)₆], is a coordination complex consisting of a central cobalt atom surrounded by six cyanide ligands and three potassium ions . This compound is known for its applications in various fields, including its use as a catalyst in chemical reactions, particularly in the oxidation of organic compounds . It is also utilized in electroplating processes and as a blue pigment in ceramics and glass .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium hexacyanocobaltate(III) can be synthesized by reacting cobalt(II) chloride with potassium cyanide in the presence of oxygen. The reaction involves the oxidation of cobalt(II) to cobalt(III) and the formation of the hexacyanocobaltate complex . The reaction can be represented as follows: [ \text{CoCl}_2 + 6 \text{KCN} + \frac{1}{2} \text{O}_2 \rightarrow \text{K}_3[\text{Co(CN)}_6] + 2 \text{KCl} ]
Industrial Production Methods: Industrial production of potassium hexacyanocobaltate(III) typically involves the hydrothermal synthesis method. This method allows for the synthesis of large and high-quality crystals with controlled particle size and low contamination by impurities . The hydrothermal conditions, such as temperature and duration, play a crucial role in determining the properties of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Potassium hexacyanocobaltate(III) undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in the oxidation of organic compounds.
Reduction: It can be reduced to cobalt(II) complexes under certain conditions.
Substitution: It can undergo ligand substitution reactions with other ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidant in the presence of potassium hexacyanocobaltate(III).
Substitution: Ligand substitution reactions can be carried out using various ligands under controlled conditions.
Major Products Formed:
Applications De Recherche Scientifique
Potassium hexacyanocobaltate(III) has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of potassium hexacyanocobaltate(III) involves its ability to act as an electron transfer mediator. The cobalt center in the complex can undergo oxidation and reduction, facilitating various redox reactions . The cyanide ligands provide stability to the complex and allow for the movement of ions in and out of the structure, maintaining the neutrality of the compound .
Comparaison Avec Des Composés Similaires
Potassium hexacyanocobaltate(III) can be compared with other similar compounds, such as:
Potassium hexacyanoferrate(III): Both compounds are coordination complexes with similar structures, but potassium hexacyanoferrate(III) contains iron instead of cobalt.
Potassium hexacyanoferrate(II): This compound also has a similar structure but contains iron in a different oxidation state.
Potassium hexafluoroantimonate(V): This compound has a different central metal and ligands but can be used in similar applications as a catalyst.
Uniqueness: Potassium hexacyanocobaltate(III) is unique due to its ability to act as both an oxidizing and reducing agent, its stability provided by the cyanide ligands, and its wide range of applications in various fields .
Propriétés
Formule moléculaire |
C6CoK3N6 |
|---|---|
Poids moléculaire |
332.33 g/mol |
Nom IUPAC |
tripotassium;cobalt(3+);hexacyanide |
InChI |
InChI=1S/6CN.Co.3K/c6*1-2;;;;/q6*-1;+3;3*+1 |
Clé InChI |
LGRDAQPMSDIUQJ-UHFFFAOYSA-N |
SMILES canonique |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[Co+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


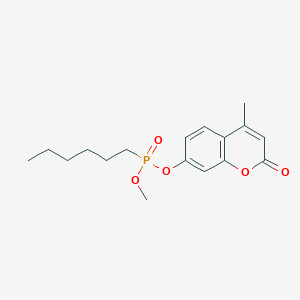



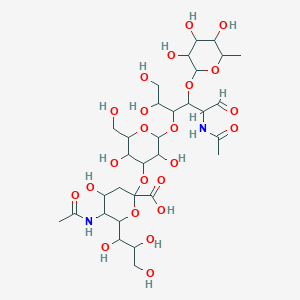
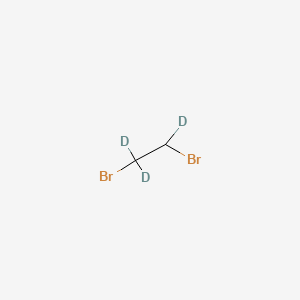

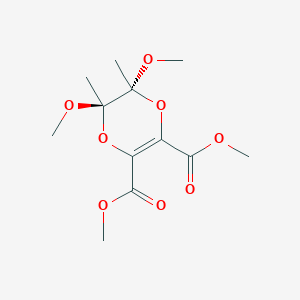
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-3H-purin-6-one](/img/structure/B15088763.png)

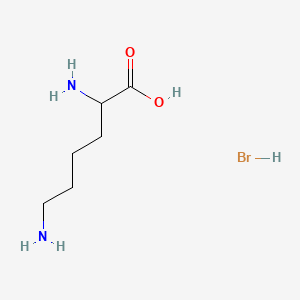

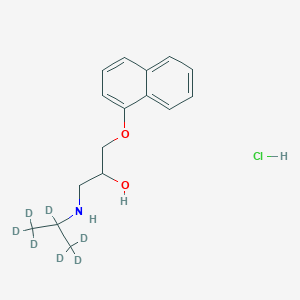
![N-[2-(2-Aminoethylamino)ethyl]rhodamine 6G-amide bis(trifluoroacetate)](/img/structure/B15088805.png)
